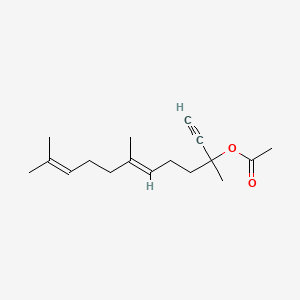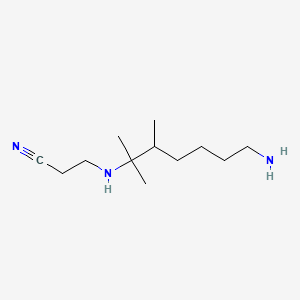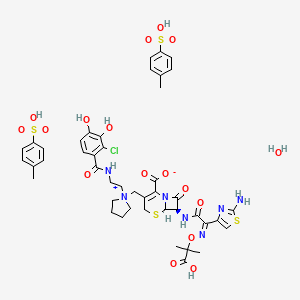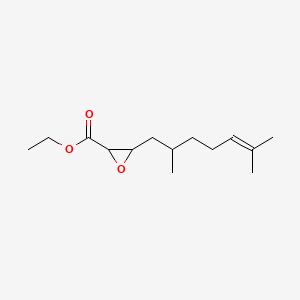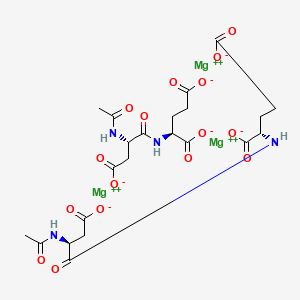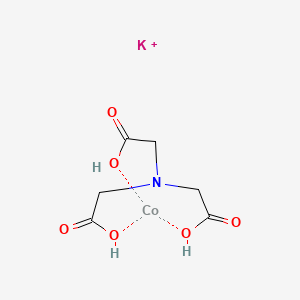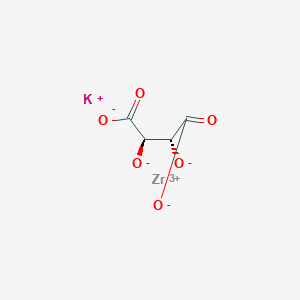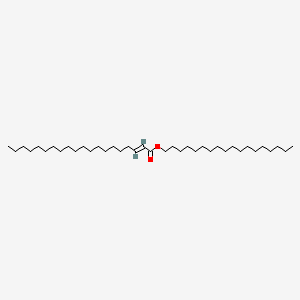
Octadecyl icosenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl icosenoate: is a chemical compound with the molecular formula C38H74O2 . It is an ester formed from the reaction between octadecanol and icosenoic acid. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Octadecyl icosenoate can be synthesized through an esterification reaction between octadecanol and icosenoic acid.
Thiol–Ene Click Chemistry: Another method involves thiol–ene click chemistry, where vinyl phosphonic acid functionalized magnetic nanoparticles react with octadecanethiol to form the desired ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and removal of by-products are crucial steps in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecyl icosenoate can undergo oxidation reactions, particularly at the double bond in the icosenoate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Chemistry:
Surface Modification: Octadecyl icosenoate is used for modifying the surface of nanoparticles to enhance their hydrophobicity and improve dispersion in nonpolar solvents.
Chromatography: It is employed in the preparation of octadecyl-silica hybrid monolithic columns for high-performance liquid chromatography (HPLC) applications.
Biology and Medicine:
Drug Delivery: The compound is used in the formulation of drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Biocompatibility Studies: It is used to modify the surface of biomaterials to enhance their compatibility with biological tissues.
Industry:
Mechanism of Action
The mechanism of action of octadecyl icosenoate primarily involves its hydrophobic interactions with other molecules. In drug delivery systems, it enhances the solubility of hydrophobic drugs by forming micelles or liposomes. In surface modification, it provides a hydrophobic layer that reduces surface energy and improves dispersion in nonpolar solvents .
Comparison with Similar Compounds
Octadecyl isocyanate: Used for surface modification and in the synthesis of polyurethane composites.
Hexadecyl octanoate: Used in cosmetics and as a lubricant.
Octadecyl dimethylchlorosilane: Used in the preparation of silica-based stationary phases for chromatography.
Uniqueness: Octadecyl icosenoate is unique due to its specific ester linkage and the presence of a long-chain unsaturated fatty acid. This gives it distinct properties such as enhanced hydrophobicity and the ability to form stable emulsions in various applications.
Properties
CAS No. |
93882-47-4 |
|---|---|
Molecular Formula |
C38H74O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
octadecyl (E)-icos-2-enoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33,35,37H2,1-2H3/b36-34+ |
InChI Key |
PPGOWGAGXXVWTC-JMUUFCRMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



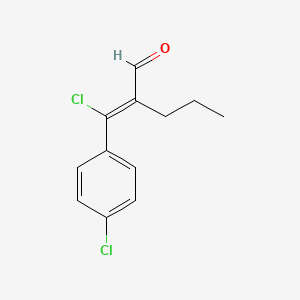
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
